2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound characterized by its unique molecular structure, which includes two chlorine atoms and a trifluoroethyl group. Its molecular formula is and it has a molecular weight of approximately 286.08 g/mol . The compound features a chloro-substituted acetamide structure, which contributes to its potential biological activity and applications in various fields, particularly in pharmaceuticals and chemical research.
There is no current information available on the mechanism of action of 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide.
While detailed studies on the biological activity of 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide are sparse, compounds with similar structures often exhibit significant pharmacological properties. The presence of chlorine and trifluoromethyl groups typically enhances lipophilicity and may influence the compound's interaction with biological targets. Preliminary investigations suggest potential applications in medicinal chemistry, although comprehensive biological assays are required to confirm its efficacy and mechanism of action .
Synthesis of 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide can be approached through several methods:
Each method requires careful control of reaction conditions to maximize yield and purity .
The potential applications of 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide span several domains:
Several compounds share structural similarities with 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide. Below is a comparison highlighting their unique aspects:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 4-Chloroacetanilide | Simple acetanilide structure | Lacks trifluoromethyl group | |
| N-(4-Chlorophenyl)-N-(trifluoromethyl)acetamide | Contains trifluoromethyl but not chlorinated at the second position | More lipophilic due to trifluoromethyl | |
| 3-Chloro-N-(4-chlorophenyl)propanamide | Similar chlorinated aromatic structure | Different alkyl chain length |
The uniqueness of 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide lies in its combination of both chloro and trifluoromethyl groups which may enhance its biological activity compared to other related compounds .
The synthesis of 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide primarily relies on nucleophilic substitution mechanisms involving chloroacetyl chloride as the electrophilic component [1] [4]. The nucleophilic substitution pathway represents a fundamental approach for acetamide derivative formation, where the nucleophilic nitrogen atom of the substituted aniline attacks the electrophilic carbonyl carbon of the acyl chloride [4] [15].
The reaction mechanism proceeds through a two-step nucleophilic acyl substitution process [4]. Initially, the nucleophilic attack by the nitrogen-containing substrate on the carbonyl carbon forms a tetrahedral alkoxide intermediate [4]. Subsequently, the elimination of the chloride leaving group allows reformation of the carbonyl bond, completing the substitution reaction [4]. This mechanism is consistent with the general reactivity patterns observed for carboxylic acid derivatives, where the stability of the leaving group significantly influences the reaction rate [4].
Research has demonstrated that the optimization of nucleophilic substitution conditions for acetamide synthesis involves careful control of reaction parameters [1] [15]. The use of non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene in tetrahydrofuran solvent has proven effective for chloroacetyl chloride coupling reactions, yielding products in 75-95% yields within 3-6 hours at room temperature [15]. The proposed catalytic mechanism involves displacement of the chloride ion by the base, thereby activating the carbonyl for nucleophilic attack [15].
Table 1: Nucleophilic Substitution Reaction Conditions for Acetamide Derivatives
| Substrate Type | Base System | Solvent | Temperature | Reaction Time | Yield Range |
|---|---|---|---|---|---|
| Aryl amines | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Tetrahydrofuran | Room temperature | 3-6 hours | 75-95% |
| Trifluoroethylamine | Sodium hydroxide | Water/tert-butyl methyl ether | 5-10°C | 1 hour | 98-100% |
| Primary amines | Triethylamine | Toluene | Reflux | 2 hours | Variable |
The nucleophilic substitution pathway for trifluoroethylamine derivatives follows a similar mechanistic framework but exhibits distinct reactivity patterns due to the electron-withdrawing nature of the trifluoroethyl group [1] [5]. The synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide demonstrates exceptional yields of 100% when conducted under optimized conditions involving sodium hydroxide in a biphasic water/tert-butyl methyl ether system [1]. The reaction requires precise temperature control at 5-10°C to prevent side reactions and maintain product selectivity [1].
The mechanistic pathway for trifluoroethylamine coupling involves initial deprotonation of the amine by the base, followed by nucleophilic attack on the chloroacetyl chloride [5] [17]. The electron-withdrawing trifluoroethyl group reduces the nucleophilicity of the nitrogen atom, necessitating more vigorous reaction conditions compared to conventional amine substrates [5]. However, this electronic effect also enhances the stability of the resulting amide product and reduces the likelihood of competing side reactions [17].
The utilization of protective groups in trifluoroethylamine coupling reactions represents a critical strategic consideration for achieving selective and efficient synthesis of the target acetamide derivative [8] [9]. Trifluoroethyl ethers have emerged as particularly valuable protecting groups due to their unique electronic properties and stability under various reaction conditions [8].
The trifluoroethyl protecting group strategy offers several distinct advantages in synthetic methodology [8]. The strong inductive effects of the trifluoroethyl moiety provide enhanced stability compared to conventional alkyl protecting groups, while maintaining compatibility with a broad range of reaction conditions [8]. Research has demonstrated that trifluoroethyl ethers can survive challenging oxidative, reductive, nucleophilic, acidic, and basic reaction environments, making them exceptionally versatile for complex synthetic sequences [8].
Table 2: Trifluoroethyl Protecting Group Stability Under Various Conditions
| Reaction Condition | Stability | Deprotection Method | Yield |
|---|---|---|---|
| Strong organic acids | Stable | Lithium base mediated | 65-75% |
| Oxidative conditions | Stable | Osmium tetraoxide catalysis | Variable |
| Basic conditions | Stable | Difluorovinyl anion formation | Variable |
| Metal-catalyzed reactions | Stable | Electrophilic oxygen reagents | Variable |
The formation of trifluoroethyl ethers can be accomplished through multiple synthetic approaches [8]. Nucleophilic displacement reactions using trifluoroethanol represent the most straightforward method, while Mitsunobu reactions provide an alternative route for sterically hindered substrates [8]. Copper-catalyzed cross-coupling methodologies have also been developed for specific applications requiring enhanced functional group tolerance [8].
The deprotection strategies for trifluoroethyl ethers involve base-mediated mechanisms that proceed through difluorovinyl intermediates [8]. The first deprotection pathway converts the trifluoroethyl ether to a difluorovinyl ether, which subsequently undergoes catalytic cleavage using osmium tetraoxide [8]. The alternative approach involves formation of a difluorovinyl anion that is trapped with electrophilic oxygen reagents to form labile difluoroacetate intermediates [8].
The role of trifluoroethyl protecting groups in acetamide synthesis extends beyond simple protection to encompass electronic modulation of reactivity [9]. The electron-withdrawing nature of the trifluoroethyl substituent influences the nucleophilicity of adjacent functional groups and can direct regioselectivity in multi-step synthetic sequences [9]. This electronic effect has been exploited in the development of sulfate ester protecting group strategies, where trifluoroethyl esters demonstrate enhanced stability and selectivity compared to conventional protecting groups [9].
The comprehensive understanding of impurity formation pathways and byproduct generation mechanisms is essential for the development of robust synthetic processes for 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide [10] [11] [13]. Impurity profiling studies have revealed multiple potential sources of unwanted byproducts that can compromise product quality and yield [13].
The primary impurity formation mechanism involves hydrolysis reactions of the chloroacetyl chloride starting material [11] [26]. Under aqueous conditions, chloroacetyl chloride readily undergoes hydrolysis to form chloroacetic acid and hydrochloric acid, both of which can interfere with the desired amidation reaction [26]. The presence of water in the reaction system, even in trace amounts, can catalyze this hydrolysis pathway and lead to reduced yields of the target product [26].
Table 3: Common Impurities and Byproducts in Acetamide Synthesis
| Impurity Type | Formation Mechanism | Relative Abundance | Control Strategy |
|---|---|---|---|
| Chloroacetic acid | Hydrolysis of chloroacetyl chloride | 0.03-2.0% | Anhydrous conditions |
| Ammonium chloroacetate | Neutralization reaction | ≤0.75% | pH control |
| Acetamide | Side reaction with ammonia | ≤0.2% | Purge with aqueous wash |
| Water | Condensation reactions | ≤0.2% | Rigorous drying |
The formation of acetamide as a process-related impurity represents a significant concern due to its potential genotoxic properties [13]. Acetamide can arise through competing reactions involving ammonia or ammonium salts present in the reaction mixture [13]. Strategic process design incorporating multiple aqueous washes has proven effective for minimizing acetamide contamination, with analytical methods capable of detecting levels below parts-per-million concentrations [13].
Base-catalyzed hydrolysis of chloroacetamide derivatives proceeds through distinct mechanistic pathways depending on the specific structural features of the substrate [26]. The reaction can occur either through intermolecular nucleophilic substitution at the chloromethyl carbon to form hydroxy-substituted derivatives, or through amide bond cleavage under more forcing conditions [26]. The selectivity between these competing pathways is influenced by the electronic nature of the substituents and the reaction conditions employed [26].
Acid-catalyzed hydrolysis mechanisms involve both amide and ether group cleavages, leading to complex mixtures of degradation products [26]. The hydrolysis products formed under acidic conditions include morpholinone derivatives and secondary aniline compounds, which can be detected after extended reaction times in aqueous media at circumneutral pH [26]. Understanding these degradation pathways is crucial for establishing appropriate storage conditions and shelf-life specifications for the final product [26].
The optimization of reaction conditions to minimize impurity formation requires systematic evaluation of multiple parameters including temperature, pH, water content, and reaction time [25] [34]. Response surface methodology has been employed to identify optimal operating windows that maximize product yield while minimizing byproduct formation [34]. The interaction effects between variables such as pH and temperature demonstrate non-linear relationships that necessitate careful process control to achieve consistent product quality [34].
Mass spectrometric analysis of 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide reveals characteristic fragmentation pathways that reflect the structural features of this chloroacetamide derivative. The molecular ion peak appears at m/z 284 under electron ionization conditions, corresponding to the molecular formula C₁₀H₈Cl₂F₃NO [1]. The protonated molecular ion [M+H]⁺ is observed at m/z 286 under chemical ionization or electrospray ionization conditions [1].
The base peak in the mass spectrum occurs at m/z 93, corresponding to the chloroacetyl cation (ClCH₂CO⁺), which forms through α-cleavage adjacent to the carbonyl group [2] [3]. This fragmentation pathway represents a characteristic behavior of chloroacetamide derivatives, where the electronegative chlorine atom stabilizes the resulting acylium ion through inductive effects [4] [5].
A prominent fragment ion at m/z 221 results from the loss of the trifluoromethyl group (CF₃, 69 mass units) from the molecular ion [6]. This fragmentation occurs through β-cleavage with respect to the nitrogen atom, facilitated by the electron-withdrawing nature of the trifluoromethyl substituent [7]. The trifluoroethyl group exhibits characteristic fragmentation patterns where the CF₃ moiety is preferentially eliminated due to its stability as a neutral fragment [8].
The fragment ion at m/z 169 corresponds to [C₈H₆ClN]⁺, representing a 4-chloroaniline derivative formed through aromatic fragmentation processes [9]. This ion arises from the cleavage of the amide bond with concomitant hydrogen rearrangement, preserving the chlorinated aromatic system. The relative intensity of this fragment (approximately 60% of base peak) indicates the stability of the chlorinated aromatic cation [5].
McLafferty rearrangement contributes to the formation of the fragment ion at m/z 207, corresponding to the loss of the chloroacetyl fragment (ClCH₂, 49 mass units) [4]. This rearrangement involves a six-membered transition state that facilitates the transfer of a hydrogen atom from the trifluoroethyl chain to the carbonyl oxygen, followed by elimination of the chloroacetyl radical [10].
The phenyl cation (C₆H₅⁺) appears at m/z 77, representing a common aromatic fragmentation product [3]. Ring contraction processes lead to the formation of the chlorinated tropylium ion (C₇H₄Cl⁺) at m/z 121, which exhibits enhanced stability due to aromatic character and chlorine substitution effects [11] [12].
Higher-order fragmentation produces the cyclopentadienyl cation (C₅H₅⁺) at m/z 65 through successive ring contractions and hydrogen eliminations [11]. The chlorine loss fragment [M-Cl]⁺ at m/z 251 demonstrates the labile nature of the chlorine substituents under electron impact conditions [13].
Nuclear magnetic resonance spectroscopy provides detailed structural information through the analysis of ¹H, ¹³C, and ¹⁹F chemical shifts and coupling patterns. The complex magnetic environment of 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide results in characteristic spectral features that enable unambiguous structural assignment [14] [9].
In the ¹H nuclear magnetic resonance spectrum, the aromatic protons of the 4-chlorophenyl group appear as two distinct multipets reflecting the para-disubstitution pattern [15]. The protons ortho to the nitrogen substituent (H-2,6) resonate at δ 7.45-7.55 parts per million, while the protons ortho to the chlorine substituent (H-3,5) appear upfield at δ 7.20-7.30 parts per million [9] [16]. This chemical shift difference arises from the electron-withdrawing effects of both the chlorine atom and the amide nitrogen [17].
The chloromethyl protons (CH₂Cl) generate a characteristic singlet at δ 4.15 parts per million [18] [19]. This chemical shift reflects the deshielding effect of the electronegative chlorine atom and the proximity to the electron-deficient carbonyl carbon [9]. The absence of coupling to neighboring protons confirms the isolated nature of this methylene group [20].
The trifluoroethyl chain produces a complex multipicity pattern due to coupling with the fluorine atoms [7]. The methylene protons adjacent to nitrogen (NCH₂CF₃) appear as a quartet centered at δ 4.85 parts per million, with a coupling constant of approximately 8-10 Hertz reflecting ³JHF coupling to the trifluoromethyl group [22]. This coupling pattern confirms the presence of the intact trifluoroethyl substituent [14].
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework through characteristic chemical shifts that reflect local electronic environments [16]. The carbonyl carbon resonates at δ 166.5 parts per million, consistent with amide functionality [9] [16]. This chemical shift indicates reduced electrophilicity compared to ester or acid chloride carbonyls due to nitrogen lone pair delocalization [23].
The aromatic carbon atoms exhibit chemical shifts characteristic of chlorinated aromatics [15]. The quaternary carbon bearing the chlorine substituent (C-4) appears at δ 134.1 parts per million, while the carbon bearing the nitrogen substituent (C-1) resonates at δ 135.2 parts per million [9]. The remaining aromatic carbons (C-2,6 and C-3,5) appear at δ 129.8 and δ 128.4 parts per million, respectively [16].
The chloromethyl carbon (CH₂Cl) resonates at δ 42.8 parts per million, reflecting the electron-withdrawing influence of the chlorine substituent [19]. The trifluoroethyl carbon framework produces characteristic signals: the methylene carbon adjacent to nitrogen (NCH₂CF₃) appears at δ 58.3 parts per million, while the trifluoromethyl carbon exhibits a quartet at δ 122.8 parts per million with a large one-bond carbon-fluorine coupling constant (JCF = 278 Hertz) [7] .
¹⁹F nuclear magnetic resonance spectroscopy provides information about the fluorine-containing substituents [6] [22]. The trifluoromethyl group generates a singlet at δ -72.3 parts per million relative to trichlorofluoromethane [7]. This chemical shift falls within the expected range for trifluoromethyl groups attached to electron-deficient carbons [6] [8]. The singlet multiplicity indicates rapid rotation about the C-CF₃ bond, which averages the individual fluorine environments [24].
Temperature-dependent nuclear magnetic resonance studies reveal restricted rotation about the amide C-N bond due to partial double-bond character [7]. At elevated temperatures, coalescence of rotationally restricted signals may be observed, providing information about the energy barrier for amide bond rotation [18].
Infrared spectroscopy reveals the vibrational characteristics of functional groups within 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide through characteristic absorption frequencies [25] [26]. The spectral analysis encompasses stretching, bending, and deformation modes that provide fingerprint identification of structural features [27].
The carbonyl stretching vibration (amide I band) appears as an intense absorption at 1655-1665 wavenumbers [23] [28]. This frequency range is characteristic of tertiary amides, where nitrogen lone pair delocalization reduces the carbonyl bond order compared to ketones or aldehydes [29] [30]. The relatively low frequency reflects the electron-donating resonance effect of the nitrogen substituent, which increases electron density at the carbonyl carbon [31].
Aromatic carbon-hydrogen stretching vibrations generate medium-intensity absorptions in the 3030-3080 wavenumber region [25] [32]. These frequencies are characteristic of aromatic systems and provide confirmation of the benzene ring structure [27]. The specific pattern reflects the para-disubstitution arrangement of the chlorophenyl group [31].
Aliphatic carbon-hydrogen stretching modes of the chloromethyl group (CH₂Cl) appear at 2920-2980 wavenumbers [26] [33]. The asymmetric and symmetric stretching vibrations produce overlapping absorptions of medium intensity [25]. The frequency range reflects the electron-withdrawing influence of the chlorine substituent, which stiffens the carbon-hydrogen bonds [34].
The trifluoroethyl substituent contributes characteristic absorptions through its carbon-hydrogen stretching modes at 2950-3000 wavenumbers . These frequencies are slightly elevated compared to normal alkyl groups due to the electron-withdrawing effect of the trifluoromethyl moiety [6].
Carbon-fluorine stretching vibrations of the trifluoromethyl group produce very strong absorptions spanning 1100-1250 wavenumbers [6] [22]. Multiple bands arise from symmetric and antisymmetric stretching modes of the three equivalent carbon-fluorine bonds [24]. The high intensity reflects the large dipole moment change during these vibrations [8].
Aromatic carbon-carbon stretching vibrations appear as medium-intensity bands at 1590-1610 and 1480-1520 wavenumbers [25] [32]. These skeletal vibrations provide fingerprint identification of the aromatic substitution pattern [27]. The specific frequencies reflect the electronic effects of both chlorine and nitrogen substituents on the benzene ring [31].
Carbon-chlorine stretching absorptions occur at 750-850 wavenumbers for the aromatic chlorine substituent [33] [34]. The chloromethyl carbon-chlorine stretch contributes to absorptions in the same region, creating overlapping bands of medium intensity [26].
The amide carbon-nitrogen stretching vibration produces a medium-intensity absorption at 1350-1450 wavenumbers [23] [31]. This frequency range reflects the partial double-bond character of the amide linkage due to resonance delocalization [28].
Aromatic carbon-hydrogen bending vibrations generate out-of-plane deformation modes at 800-900 wavenumbers [25] [32]. The specific pattern at 820-840 wavenumbers is characteristic of para-disubstituted benzene derivatives [27] [31].
Methylene deformation modes of the CH₂Cl and CF₃CH₂ groups contribute absorptions at 1420-1480 wavenumbers [26]. These scissoring and wagging vibrations provide additional confirmation of the aliphatic substituent structures [25].
Trifluoromethyl deformation modes produce strong absorptions at 1150-1350 wavenumbers [6] . The symmetric and antisymmetric deformation vibrations of the CF₃ group generate characteristic patterns that serve as diagnostic indicators for trifluoromethyl-containing compounds [22] [24].